molecular formula C22H25NO4 B2998631 Fmoc-d-beta-methylisoleucine CAS No. 1310680-40-0

Fmoc-d-beta-methylisoleucine

Cat. No. B2998631
CAS RN: 1310680-40-0
M. Wt: 367.445
InChI Key: KTFMEQGAIAYJMN-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-d-beta-methylisoleucine is a biochemical used for proteomics research . Its molecular formula is C22H25NO4 and it has a molecular weight of 367.44 . It is also known as Fmoc-D-α-tert-amylglycine .


Synthesis Analysis

Fmoc-d-beta-methylisoleucine is used in the Fmoc methodology of peptide synthesis. In this method, all amino acid derivatives used during the synthesis have the 9-fluorenylmethyloxycarbonyl (Fmoc) as a protecting group. This group is a temporary protecting group of the amino function, removed at each step of the synthesis .


Molecular Structure Analysis

The InChI code for Fmoc-d-beta-methylisoleucine is 1S/C22H25NO4/c1-4-22(2,3)19(20(24)25)23-21(26)27-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18-19H,4,13H2,1-3H3, (H,23,26) (H,24,25)/t19-/m0/s1 . The key to its structure is the Fmoc group, which is crucial for its role in peptide synthesis .


Physical And Chemical Properties Analysis

Fmoc-d-beta-methylisoleucine is a white powder . It should be stored at 0-8°C .

Scientific Research Applications

Scaffold Materials for Cell Culture

The Fmoc group, when attached to certain peptides like Fmoc-FF, can form stable supramolecular hydrogels. These hydrogels are due to the formation of a supramolecular nanofiber network, which can be utilized as scaffold materials for cell culture applications .

Self-Assembling Materials

Fmoc-d-beta-methylisoleucine can be involved in the creation of self-assembling materials. These materials have diverse applications ranging from antimicrobial materials to emulsifiers for food, cosmetic, and biomedical industries .

Biomedical Applications

Hydrogels based on Fmoc-derivatized cationic hexapeptides, which include Fmoc-d-beta-methylisoleucine, have potential biomedical applications. These self-supporting hydrogels can be used in various medical fields due to their biocompatibility and functional properties .

Future Directions

Fmoc protected single amino acids, such as Fmoc-d-beta-methylisoleucine, are gaining interest due to their ease of synthesis, functional diversity, stability, and biocompatibility . They can form various structures through self-assembly, which can be controlled by environmental parameters . These properties make them promising scaffolds for the design of distinct micro/nanostructures through a bottom-up approach .

Mechanism of Action

Target of Action

Fmoc-d-beta-methylisoleucine, also known as Fmoc-D-b-methylisoleucine, is primarily used in the field of proteomics research . The compound’s primary target is the amine group of amino acids . It serves as a protecting group for amines during peptide synthesis .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of Fmoc carbamate, which protects the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a crucial role in the chemical synthesis of peptides . It allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The use of Fmoc as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) is very widespread .

Result of Action

The introduction and subsequent removal of the Fmoc group enable the successful synthesis of peptides . This process facilitates the formation of peptide bonds without causing unwanted side reactions . The result is the creation of peptides of significant size and complexity, which are valuable resources for research in the post-genomic world .

Action Environment

The action of Fmoc-d-beta-methylisoleucine is influenced by various environmental factors. For instance, the Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . Additionally, the fluorenyl group has a strong absorbance in the ultraviolet region, which is useful for spectrophotometrically monitoring coupling and deprotection reactions . The specific conditions of the peptide synthesis process, such as the pH and temperature, can also influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-4-22(2,3)19(20(24)25)23-21(26)27-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18-19H,4,13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFMEQGAIAYJMN-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-d-beta-methylisoleucine

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